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Compound of Interest

Compound Name: MK-0941

Cat. No.: B1677240

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the clinical trial failure of MK-0941, a
glucokinase activator. The information is presented in a question-and-answer format to directly
address potential queries and troubleshooting scenarios during experimental design and data
interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of MK-0941 in clinical trials?

MK-0941, a glucokinase activator (GKA), ultimately failed in clinical trials due to a combination
of factors, primarily a lack of sustained glycemic efficacy and a concerning safety profile.[1][2]
While initial results at 14 weeks showed improvements in glycemic control, these effects were
not maintained by week 30.[1][2] The study was terminated on March 2, 2010, after a review of
the efficacy and safety data.[1]

Q2: What were the specific safety concerns observed with MK-0941?

The clinical trials revealed several significant safety issues associated with MK-0941 treatment.
These included:

 Increased incidence of hypoglycemia: A notable and significant increase in the incidence of
hypoglycemia was observed, particularly at higher doses.[1][2][3] This is a critical concern for
any anti-diabetic agent.
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o Elevated triglycerides: Treatment with MK-0941 was associated with a modest increase in
triglyceride levels.[1][2][3]

 Increased blood pressure: An elevation in systolic blood pressure was another adverse effect
linked to the drug.[1][2][3]

o Fatty liver disease: Some reports also indicated that MK-0941 caused fatty liver disease in
trial participants.[4]

Q3: How did the efficacy of MK-0941 change over time in the clinical trials?

Initial data from the clinical trials at 14 weeks demonstrated a statistically significant reduction
in HbAlc and 2-hour postmeal glucose (PMG) compared to placebo.[1][2] However, this
positive effect was not durable. By week 30, the initial glycemic improvements had diminished,
indicating a lack of sustained efficacy.[1][2][3] The deterioration of the A1C response was most
pronounced in patients receiving the highest dose of MK-0941.[1]

Troubleshooting Guide

Scenario 1: My experimental glucokinase activator shows initial efficacy but loses it over time.
What could be the underlying mechanism?

This phenomenon, observed with MK-0941, could be attributed to several factors related to the
continuous activation of glucokinase (GK). One hypothesis is that the persistent, non-specific
activation of GK, especially at low glucose concentrations, may lead to [3-cell stress and
subsequent impairment of insulin secretion over time.[5] Another possibility is the development
of glucolipotoxicity due to the chronic activation of GK in pancreatic beta cells, leading to a
decrease in glucose-responsive islets.[6][7] It is also speculated that continued activation of
hepatic GK may lead to deleterious metabolic effects, such as increased de novo lipogenesis
and triglyceride production, which could counteract the glucose-lowering effects.[3]

Scenario 2: | am observing a high incidence of hypoglycemia with my GKA candidate. How
does this compare to MK-0941 and what might be the cause?

The increased risk of hypoglycemia was a major safety concern for MK-0941.[1][2][3][6] This is
thought to be a direct consequence of its mechanism of action. By allosterically activating
glucokinase, MK-0941 lowers the threshold for glucose-stimulated insulin secretion.[6] This can
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lead to an "all-or-none" response, where insulin is secreted even at low glucose concentrations,
thereby increasing the risk of hypoglycemia.[4] In contrast, a successful GKA, dorzagliatin,
demonstrated a more dose- and glucose-dependent effect on insulin secretion, which may

explain its better safety profile.[4]

Data Presentation

Table 1: Summary of Efficacy Endpoints at Week 14 for MK-0941 Clinical Trial
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MK-0941 MK-0941 MK-0941 MK-0941
Parameter Placebo (10 mg (20 mg (30 mg (40 mg
t.i.d.) t.i.d.) t.i.d.) t.i.d.)
Baseline A1C
9.0 9.0 9.0 9.0 9.0
(%)
Change from
Baseline A1C -0.1 -0.5 -0.7 -0.8 -0.8
(%)
Placebo-
Adjusted LS
Mean - -0.4 -0.6 -0.7 -0.7
Change in
A1C (%)
Baseline 2-h
265 268 267 269 272

PMG (mg/dL)

Change from
Baseline 2-h +5 -22 -29 -32 -30
PMG (mg/dL)

Placebo-
Adjusted LS
Mean
Change in 2-
h PMG
(mg/dL)

Baseline FPG
(mg/dL)

185 183 184 182 186

Change from
Baseline FPG
(mg/dL)

4 -8 -7 -10 -13

*P < 0.001 vs. placebo Data adapted from a study on patients with type 2 diabetes on stable-
dose insulin glargine.[1]
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Table 2: Incidence of Key Adverse Events at Week 14

MK-0941 MK-0941 MK-0941 MK-0941
Adverse Placebo (10 mg) (20 mg) (30 mg) (40 mg)
m m m m
Event (n=117) < < < <
(n=119) (n=116) (n=118) (n=117)
Any Adverse
58.1 63.9 62.1 66.1 70.9
Event (%)
Hypoglycemi
29.1 37.0 44.8 40.7 50.4
a (%)
Serious
Adverse 6.0 3.4 4.3 5.1 6.8
Events (%)
Discontinuati
on due to AE 3.4 5.9 3.4 5.1 7.7

(%)

**P < 0.01 vs. placebo Data represents the percentage of patients experiencing the event.[1]

Experimental Protocols

Methodology for Key Experiments in MK-0941 Clinical Trials:

e Glycated Hemoglobin (A1C) Measurement: A1C levels were measured at baseline and at
specified follow-up visits (e.g., Week 14 and Week 30). Blood samples were collected and
analyzed using a standardized, laboratory-based method to ensure consistency across study
sites. The primary efficacy endpoint was the change from baseline in A1C at Week 14.[1][2]

e 2-Hour Postmeal Glucose (PMG) Measurement: PMG was assessed after a standardized
meal. Blood samples were collected 2 hours after the start of the meal to determine the
plasma glucose concentration. This measurement provides insight into the drug's effect on
postprandial glucose excursions.[1][2]

e Fasting Plasma Glucose (FPG) Measurement: FPG levels were measured in the morning
after an overnight fast. This parameter was used to assess the effect of MK-0941 on basal
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glucose levels.[1]

o Adverse Event (AE) Monitoring and Reporting: Safety and tolerability were evaluated
through the continuous monitoring and reporting of adverse events by study investigators.
AEs were categorized by severity and relationship to the study drug. Specific AEs of interest,
such as hypoglycemia, were proactively monitored and documented.[1] For hypoglycemia,
patients were counseled on symptoms and reporting. An event was reported as
hypoglycemia based on the investigator's assessment, and did not necessarily require a
concurrent low glucose value for symptomatic episodes.[1]

Visualizations

w GLUT2 Transporter g " ’alffﬂ“a'

Ca?* Influx

ntracellular
|
@— GLUT2 Transporter Crtase

Click to download full resolution via product page

Caption: Glucokinase signaling pathway in pancreatic (3-cells and hepatocytes.
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MK-0941 Clinical Trial (NCT00767000)
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Caption: Workflow of the MK-0941 Phase 2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [MK-0941 Clinical Trial Failure: A Technical Support
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677240#why-did-mk-0941-fail-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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